molecular formula C29H35ClN4O4 B11444235 N-[2-(4-chlorophenyl)ethyl]-4-{1-[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl}butanamide

N-[2-(4-chlorophenyl)ethyl]-4-{1-[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl}butanamide

Cat. No.: B11444235
M. Wt: 539.1 g/mol
InChI Key: NWDJLYSZZYQPFM-UHFFFAOYSA-N
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Description

N-[2-(4-CHLOROPHENYL)ETHYL]-4-{1-[2-(3,5-DIMETHYLPIPERIDIN-1-YL)-2-OXOETHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}BUTANAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group, a piperidine ring, and a quinazolinone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-CHLOROPHENYL)ETHYL]-4-{1-[2-(3,5-DIMETHYLPIPERIDIN-1-YL)-2-OXOETHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}BUTANAMIDE involves multiple steps.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-CHLOROPHENYL)ETHYL]-4-{1-[2-(3,5-DIMETHYLPIPERIDIN-1-YL)-2-OXOETHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}BUTANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and specific solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone oxides, while reduction could produce amine derivatives .

Scientific Research Applications

N-[2-(4-CHLOROPHENYL)ETHYL]-4-{1-[2-(3,5-DIMETHYLPIPERIDIN-1-YL)-2-OXOETHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}BUTANAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique molecular structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-CHLOROPHENYL)ETHYL]-4-{1-[2-(3,5-DIMETHYLPIPERIDIN-1-YL)-2-OXOETHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}BUTANAMIDE involves its interaction with specific molecular targets and pathways. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-CHLOROPHENYL)ETHYL]-4-{1-[2-(3,5-DIMETHYLPIPERIDIN-1-YL)-2-OXOETHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}BUTANAMIDE is unique due to its combination of a chlorophenyl group, a piperidine ring, and a quinazolinone moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C29H35ClN4O4

Molecular Weight

539.1 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-4-[1-[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]butanamide

InChI

InChI=1S/C29H35ClN4O4/c1-20-16-21(2)18-32(17-20)27(36)19-34-25-7-4-3-6-24(25)28(37)33(29(34)38)15-5-8-26(35)31-14-13-22-9-11-23(30)12-10-22/h3-4,6-7,9-12,20-21H,5,8,13-19H2,1-2H3,(H,31,35)

InChI Key

NWDJLYSZZYQPFM-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)C(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCC(=O)NCCC4=CC=C(C=C4)Cl)C

Origin of Product

United States

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